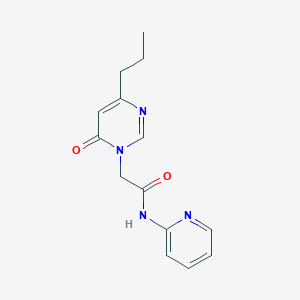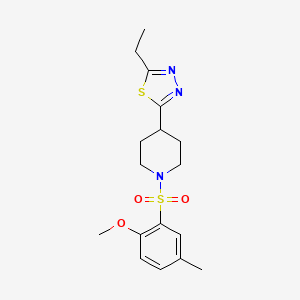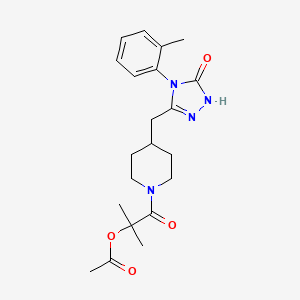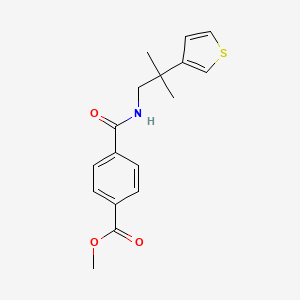
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, also known as PPA-115, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. This molecule has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide involves the inhibition of a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of several client proteins that are involved in various cellular processes. By inhibiting HSP90, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can induce the degradation of its client proteins, leading to the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels that are essential for tumor growth. In neurodegenerative diseases, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can improve cognitive function and reduce the accumulation of toxic proteins that are associated with disease progression. Additionally, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been shown to have antiviral activity by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying the role of HSP90 in various cellular processes. Additionally, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been shown to have potent anti-cancer activity, making it a promising candidate for further research in cancer therapy. However, there are also limitations to the use of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for research on 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide. One direction is to further study its potential therapeutic applications in cancer therapy. Additionally, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide could be studied for its potential use in combination with other cancer therapies to improve their efficacy. Furthermore, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide could be studied for its potential use in the treatment of neurodegenerative diseases and infectious diseases. Finally, further research could be done to optimize the synthesis and formulation of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide to improve its solubility and bioavailability in vivo.
Méthodes De Synthèse
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can be synthesized through a multistep process that involves the reaction of several chemical intermediates. The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been described in several research articles, and it involves the use of various reagents and catalysts.
Applications De Recherche Scientifique
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Several research studies have shown that 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has potent anti-cancer activity and can induce apoptosis in cancer cells. Additionally, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Furthermore, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been studied for its potential use as an antiviral agent.
Propriétés
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-5-11-8-14(20)18(10-16-11)9-13(19)17-12-6-3-4-7-15-12/h3-4,6-8,10H,2,5,9H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNLLVKXKPYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)
![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)
![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)


![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2969962.png)
![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)


